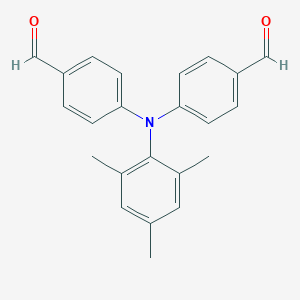
4,4'-(Mesitylazanediyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(Mesitylazanediyl)dibenzaldehyde, also known as MADA, is a chemical compound that belongs to the class of azomethines. It is a yellow crystalline solid that has been widely used in various scientific research applications. MADA is synthesized through a simple and efficient method that involves the reaction of mesitylamine with 4-formylbenzaldehyde.
Mechanism Of Action
The mechanism of action of 4,4'-(Mesitylazanediyl)dibenzaldehyde is not well understood. However, it is believed to act as a nucleophile in various organic reactions, and as a ligand in the formation of metal complexes. 4,4'-(Mesitylazanediyl)dibenzaldehyde has also been shown to exhibit fluorescence properties, which can be attributed to its electronic structure.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4,4'-(Mesitylazanediyl)dibenzaldehyde. However, it has been shown to exhibit low toxicity, and is considered to be relatively safe for use in laboratory experiments. 4,4'-(Mesitylazanediyl)dibenzaldehyde has also been shown to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
4,4'-(Mesitylazanediyl)dibenzaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is readily available from commercial sources. 4,4'-(Mesitylazanediyl)dibenzaldehyde is also stable under normal laboratory conditions, and can be stored for extended periods of time without significant degradation. However, 4,4'-(Mesitylazanediyl)dibenzaldehyde has some limitations for use in laboratory experiments. It is relatively insoluble in water, and may require the use of organic solvents for dissolution. 4,4'-(Mesitylazanediyl)dibenzaldehyde is also relatively expensive compared to other organic compounds.
Future Directions
There are several future directions for the use of 4,4'-(Mesitylazanediyl)dibenzaldehyde in scientific research. One potential application is in the development of fluorescent sensors for the detection of metal ions. 4,4'-(Mesitylazanediyl)dibenzaldehyde has been shown to exhibit fluorescence properties in the presence of certain metal ions, and could be used as a building block for the synthesis of fluorescent sensors. Another potential application is in the development of new organic compounds for use in catalysis and material science. 4,4'-(Mesitylazanediyl)dibenzaldehyde could be used as a building block for the synthesis of new organic compounds with unique properties and applications. Finally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of 4,4'-(Mesitylazanediyl)dibenzaldehyde.
Synthesis Methods
The synthesis of 4,4'-(Mesitylazanediyl)dibenzaldehyde involves the reaction of mesitylamine with 4-formylbenzaldehyde. The reaction is carried out in the presence of a solvent such as ethanol, and a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours, and the resulting yellow solid is filtered and washed with a solvent such as diethyl ether. The product is then recrystallized from a suitable solvent such as ethanol to obtain pure 4,4'-(Mesitylazanediyl)dibenzaldehyde.
Scientific Research Applications
4,4'-(Mesitylazanediyl)dibenzaldehyde has been used in various scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a ligand in the preparation of metal complexes, and as a catalyst in various organic reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. 4,4'-(Mesitylazanediyl)dibenzaldehyde has also been used in the preparation of fluorescent materials, and as a building block for the synthesis of various organic compounds.
properties
IUPAC Name |
4-(4-formyl-N-(2,4,6-trimethylphenyl)anilino)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-16-12-17(2)23(18(3)13-16)24(21-8-4-19(14-25)5-9-21)22-10-6-20(15-26)7-11-22/h4-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCRODFFXVXFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609897 |
Source


|
| Record name | 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Mesitylazanediyl)dibenzaldehyde | |
CAS RN |
149676-08-4 |
Source


|
| Record name | 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
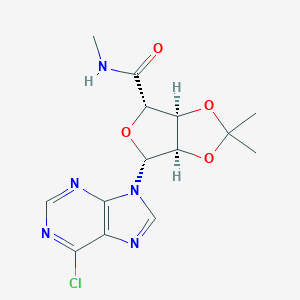
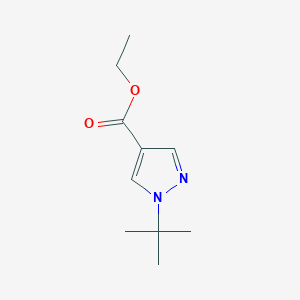
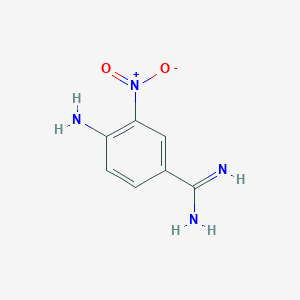
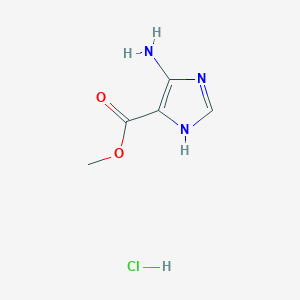
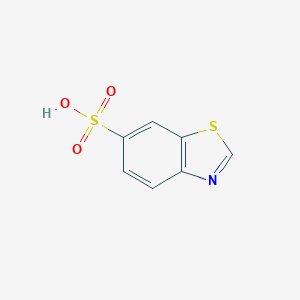
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
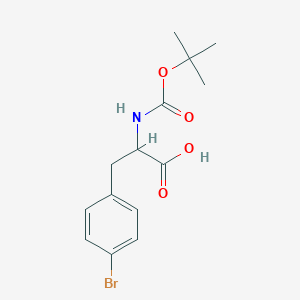
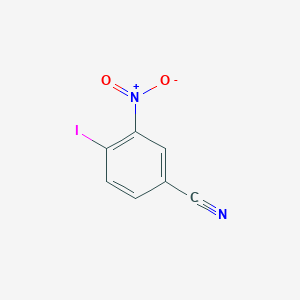
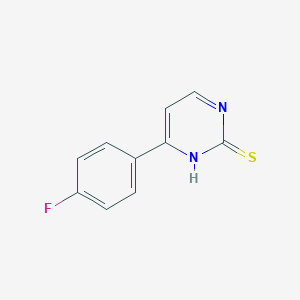
![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)